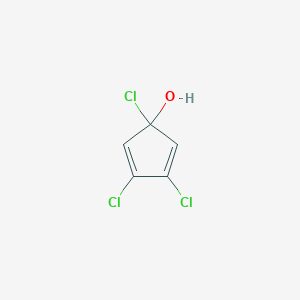
1,3,4-Trichlorocyclopenta-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Trichlorocyclopenta-2,4-dien-1-ol is a chlorinated derivative of cyclopenta-2,4-dien-1-ol. This compound is characterized by the presence of three chlorine atoms attached to the cyclopentadiene ring, which significantly alters its chemical properties and reactivity. The molecular formula of this compound is C5H3Cl3O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trichlorocyclopenta-2,4-dien-1-ol typically involves the chlorination of cyclopenta-2,4-dien-1-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also critical due to the handling of chlorine gas and other hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trichlorocyclopenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of chlorinated ketones or carboxylic acids.
Reduction: Formation of partially or fully dechlorinated cyclopentadiene derivatives.
Substitution: Formation of substituted cyclopentadiene derivatives with various functional groups.
Scientific Research Applications
1,3,4-Trichlorocyclopenta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,4-Trichlorocyclopenta-2,4-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-2,4-dien-1-ol: The parent compound without chlorine atoms.
1,2,3-Trichlorocyclopenta-2,4-dien-1-ol: A similar compound with chlorine atoms at different positions.
1,3,5-Trichlorocyclopenta-2,4-dien-1-ol: Another chlorinated derivative with a different substitution pattern.
Uniqueness
1,3,4-Trichlorocyclopenta-2,4-dien-1-ol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. The position of chlorine atoms influences its reactivity and interaction with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
591755-74-7 |
|---|---|
Molecular Formula |
C5H3Cl3O |
Molecular Weight |
185.43 g/mol |
IUPAC Name |
1,3,4-trichlorocyclopenta-2,4-dien-1-ol |
InChI |
InChI=1S/C5H3Cl3O/c6-3-1-5(8,9)2-4(3)7/h1-2,9H |
InChI Key |
LPAZQBISXPNURA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC1(O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B12574304.png)
![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)


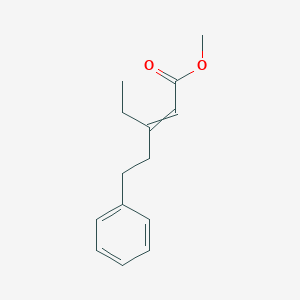
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
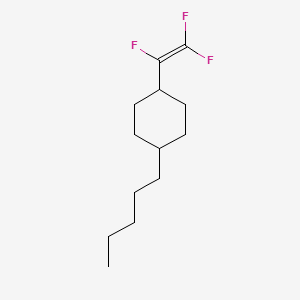
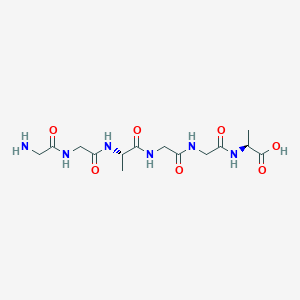
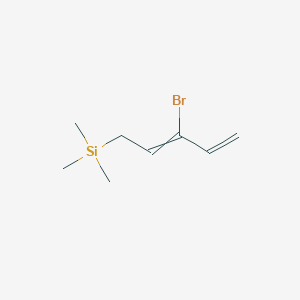
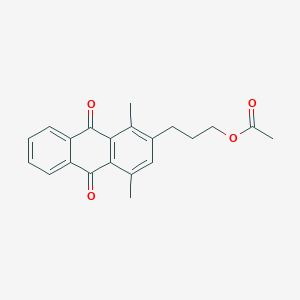
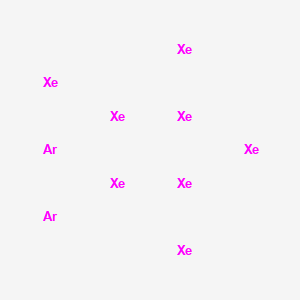
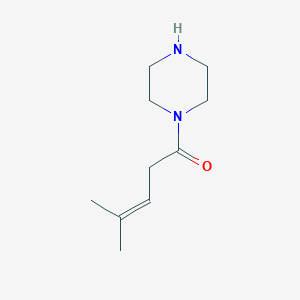
![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)
